molecular formula C10H10BrF3O2 B176539 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene CAS No. 160969-00-6

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B176539
M. Wt: 299.08 g/mol
InChI Key: BPRQLNDSURZFSX-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, also known as BE2TFEB, is an organofluorine compound that has recently been used in a variety of scientific research applications. BE2TFEB is a colorless liquid that has a low boiling point and is highly soluble in organic solvents. It is a synthetically produced compound that has a wide range of applications in both organic and inorganic chemistry, as well as in biochemistry and pharmacology. BE2TFEB is a highly versatile compound that can be used for a variety of purposes, including synthesis, catalysis, and drug delivery.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Aryne Route to Naphthalenes

    1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, when treated with lithium diisopropylamide (LDA), generates intermediates that can be used for the synthesis of naphthalenes and their derivatives. This process includes the generation of bromo-(trifluoromethoxy)phenyllithium intermediates, which undergo various transformations (Schlosser & Castagnetti, 2001).

  • Synthesis of Organometallic Compounds

    The compound is a versatile starting material for the synthesis of organometallic compounds. It can be converted into various intermediates for organometallic synthesis, showing its potential in diverse chemical reactions (Porwisiak & Schlosser, 1996).

  • Coupling Reactions in Aqueous Media

    The compound has been studied in reactions like bromine atom-transfer radical addition in aqueous media, highlighting its reactivity and potential in various solvent conditions (Yorimitsu et al., 2001).

  • Synthesis of Polyethers

    It's used in the synthesis of highly fluorinated monomers, which in turn are used to create soluble, hydrophobic, low dielectric polyethers. These materials have applications in fields requiring materials with specific electrical properties (Fitch et al., 2003).

  • Formation of Coordination Polymers

    In coordination chemistry, it's used in the synthesis of zinc(II) coordination polymers. These polymers have properties like selective sorption and fluorescence sensing, useful in material science and sensor technology (Hua et al., 2015).

properties

IUPAC Name

1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQLNDSURZFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602331
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

CAS RN

160969-00-6
Record name 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an aqueous solution (15 ml) of sodium hydroxide (0.63 g) were added 2-(2,2,2-trifluoroethoxy)phenol (2.85 g) and 1,2-dibromoethane (1.68 ml), and the mixture was reacted with stirring at 120° C. for 8 hours. To the reaction mixture was added concentrated hydrochloric acid (1.3 ml), and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and diethyl ether (5/1) as eluent to give 1.78 g of 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene as an oil
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
Benign prostatic hyperplasia (BPH) is the most common male clinical problem impacting the quality of life of older men. Clinical studies have indicated that the inhibition of α 1A -/α 1D …
Number of citations: 3 www.mdpi.com

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